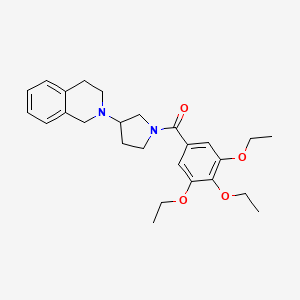

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves a series of carefully controlled reactions. The primary route includes the reaction between 3,4,5-triethoxybenzoyl chloride and 2,3-dihydroisoquinoline, followed by the introduction of a pyrrolidine group under anhydrous conditions. The synthesis demands precise temperature control and inert atmosphere conditions to prevent side reactions and ensure high yield. Industrial Production Methods: On an industrial scale, this compound might be produced using a batch process to manage the precise conditions required. Continuous monitoring and quality control measures are vital to maintain the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation, it may react with strong oxidizing agents like potassium permanganate. Reduction reactions could involve agents like sodium borohydride. Substitution reactions are also common, particularly with halogenating agents. Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often require controlled temperatures, inert atmospheres, and solvents such as dichloromethane or ethanol. Major Products Formed: Major products from these reactions can include various derivatives depending on the nature of the reactants and conditions. For instance, oxidation might lead to the formation of quinones, while reduction could produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts. Biology: In biological studies, it may be used to explore enzyme interactions or as a probe in biochemical assays. Medicine: Medical research might employ this compound for developing novel therapeutic agents or studying disease mechanisms. Industry: In the industrial sector, it could be utilized in the production of specialty chemicals or advanced materials due to its unique properties.

Wirkmechanismus

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity. For instance, the compound's structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: This compound's uniqueness lies in its combined structural motifs—dihydroisoquinoline, pyrrolidine, and triethoxyphenyl groups. These features confer distinct physicochemical properties and biological activities. List of Similar Compounds: Similar compounds might include other isoquinoline derivatives, pyrrolidine-containing molecules, and phenylmethanone analogs. Examples include (3,4-dihydroisoquinolin-1-yl)(phenyl)methanone and (3-(pyrrolidin-1-yl)phenyl)methanone, which share structural elements but differ in their overall composition and activity.

And there you have it! A peek into the fascinating world of this complex compound

Biologische Aktivität

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a dihydroisoquinoline moiety with a pyrrolidinyl group and a triethoxyphenyl ketone, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N2O3 with a molecular weight of approximately 450.55 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H30N2O3 |

| Molecular Weight | 450.55 g/mol |

| Purity | ≥95% |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems, while the pyrrolidinyl group may enhance binding affinity to specific receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors.

- Antioxidant Activity : The structure suggests potential antioxidant properties that could mitigate oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from dihydroisoquinoline. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with similar structural motifs have exhibited antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities.

- In Vitro Studies : Testing against Staphylococcus aureus and Candida albicans showed inhibition zones indicating effective antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dihydroisoquinoline or triethoxyphenyl components can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Altering ethoxy groups | Enhanced solubility |

| Substituting phenyl groups | Increased receptor affinity |

| Varying alkyl chain lengths | Modulated lipophilicity |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds often exhibit favorable absorption and distribution characteristics due to their lipophilicity.

Eigenschaften

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHSGPRXLKBUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.